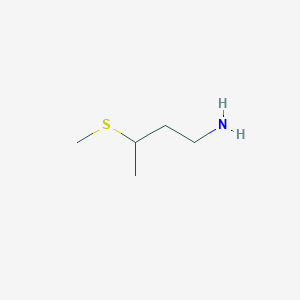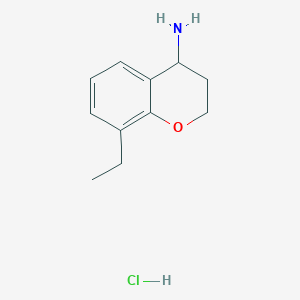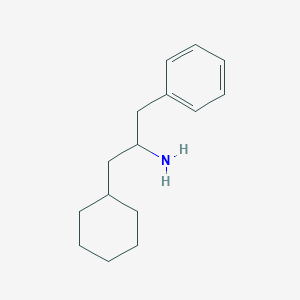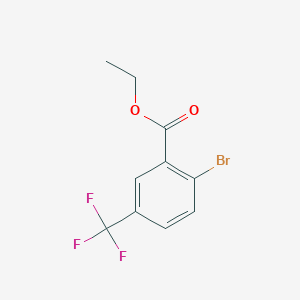![molecular formula C9H7F3N4 B1421030 4-[5-(trifluorometil)-1H-1,2,3-triazol-1-il]anilina CAS No. 1240526-22-0](/img/structure/B1421030.png)
4-[5-(trifluorometil)-1H-1,2,3-triazol-1-il]anilina
Descripción general
Descripción
4-[5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]aniline is a useful research compound. Its molecular formula is C9H7F3N4 and its molecular weight is 228.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Desarrollo de Fármacos
El grupo trifluorometil en este compuesto es conocido por mejorar las propiedades farmacocinéticas de los fármacos . Puede mejorar la estabilidad metabólica y aumentar la lipofilia de las moléculas de fármacos, lo que es crucial para el desarrollo de nuevos medicamentos. Este compuesto podría servir como bloque de construcción en la síntesis de fármacos dirigidos a una gama de enfermedades debido a su versatilidad estructural y la presencia del anillo de triazol, que es un motivo común en muchos productos farmacéuticos.
Síntesis Agroquímica
En la agroquímica, los derivados del compuesto podrían utilizarse para crear nuevos herbicidas, insecticidas y fungicidas . El anillo de triazol, en particular, es conocido por su uso en agroquímicos debido a su capacidad para interactuar con diversos objetivos biológicos, lo que podría conducir al desarrollo de productos químicos agrícolas más efectivos y seguros.
Ciencia de Materiales
Las propiedades únicas del grupo trifluorometil pueden explotarse en la ciencia de materiales. Se puede utilizar para modificar las propiedades superficiales de los materiales, como aumentar la hidrofobicidad o mejorar la estabilidad térmica . Esto lo hace valioso para crear recubrimientos o aditivos especializados en polímeros y otros materiales avanzados.
Análisis Espectroscópico
Compuestos como la 4-[5-(trifluorometil)-1H-1,2,3-triazol-1-il]anilina se pueden utilizar como estándares o reactivos en métodos espectroscópicos como la RMN o la espectrometría de masas. Su estructura electrónica distintiva puede ayudar en la identificación y cuantificación de diversas sustancias en mezclas complejas .
Análisis de la Estructura Electrónica
La estructura electrónica de las moléculas que contienen grupos trifluorometil es de gran interés en el campo de la química. Los investigadores pueden estudiar la distribución de electrones y los orbitales moleculares para comprender la reactividad del compuesto y la interacción con otras moléculas. Este análisis es crucial para diseñar moléculas con las propiedades deseadas para su uso en diversas aplicaciones químicas .
Intermediarios en la Síntesis de Fármacos
Este compuesto puede actuar como intermedio en la síntesis de moléculas complejas de fármacos. Sus sitios reactivos permiten diversas transformaciones químicas, convirtiéndolo en un precursor valioso en procesos de síntesis de varios pasos. La presencia de tanto la anilina como las funcionalidades del triazol ofrece múltiples puntos de modificación, lo que es esencial en el proceso de descubrimiento de fármacos .
Análisis Bioquímico
Biochemical Properties
4-[5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]aniline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to act as a catalyst in the synthesis of other compounds, participating in covalent bond formation and contributing to the creation of coordination complexes . Additionally, it functions as a nucleophile, engaging in interactions that are essential for biochemical processes .
Cellular Effects
The effects of 4-[5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]aniline on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have indicated that this compound can induce changes in the expression of specific genes, thereby affecting cellular behavior and function . Moreover, it has been observed to impact cell signaling pathways, which are critical for maintaining cellular homeostasis and responding to external stimuli .
Molecular Mechanism
At the molecular level, 4-[5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]aniline exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This compound’s ability to form covalent bonds with target molecules is a key aspect of its mechanism of action . Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes .
Temporal Effects in Laboratory Settings
The temporal effects of 4-[5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]aniline in laboratory settings have been extensively studied. Over time, this compound’s stability and degradation can impact its effectiveness in biochemical assays. It has been noted that the compound remains stable under specific conditions, but prolonged exposure to certain environments may lead to its degradation . Long-term studies have also revealed that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo settings .
Dosage Effects in Animal Models
In animal models, the effects of 4-[5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]aniline vary with different dosages. Low doses of the compound have been shown to have minimal adverse effects, while higher doses can lead to toxicity and other adverse reactions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm . At high doses, the compound can induce toxic effects, highlighting the importance of careful dosage management in experimental settings .
Metabolic Pathways
4-[5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]aniline is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in these pathways is critical for understanding its overall impact on cellular metabolism and function . Additionally, its interactions with specific enzymes can lead to the formation of metabolites that may have distinct biological activities .
Transport and Distribution
The transport and distribution of 4-[5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]aniline within cells and tissues are essential for its biological activity. This compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes . Its localization and accumulation within cells can influence its effectiveness and potential toxicity . Understanding the transport mechanisms is crucial for optimizing its use in biochemical research .
Subcellular Localization
The subcellular localization of 4-[5-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]aniline plays a significant role in its activity and function. This compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications are involved in directing the compound to its appropriate subcellular locations . These localization patterns are important for understanding how the compound interacts with cellular machinery and influences cellular processes .
Propiedades
IUPAC Name |
4-[5-(trifluoromethyl)triazol-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4/c10-9(11,12)8-5-14-15-16(8)7-3-1-6(13)2-4-7/h1-5H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKHUEPKVZUTOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2C(=CN=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methanamine dihydrochloride](/img/structure/B1420949.png)
![N-[6-(4-bromophenoxy)pyridin-3-yl]-2-chloroacetamide](/img/structure/B1420950.png)
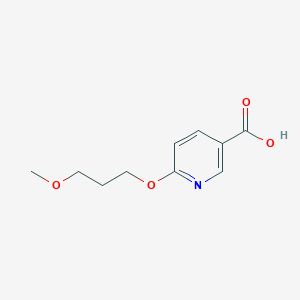
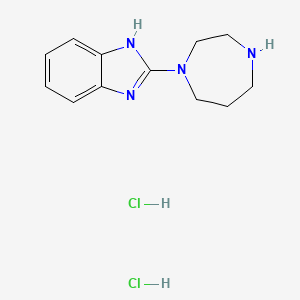

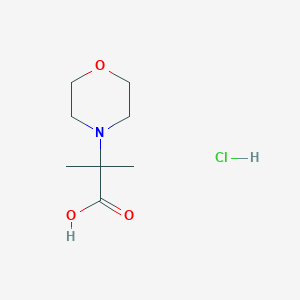
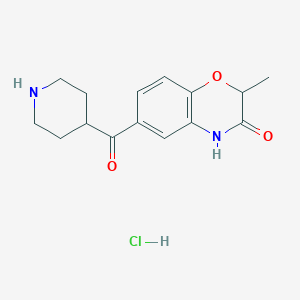
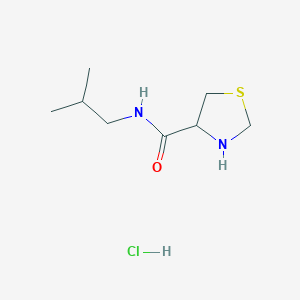
![2-[3-(Chlorosulfonyl)-2,6-dimethylphenoxy]acetic acid](/img/structure/B1420963.png)
